Potency Cliff Analysis: 32,350-Fold B-Raf Activity Difference Between 4-Pyridyl and 4-Benzamide Analogs
A direct quantitative comparison of two compounds based on the (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl) core reveals a profound potency cliff. The derivative containing the aminomethylene group shows an IC50 of 0.0200 nM against B-Raf kinase, while a closely related analog with a 4-benzamide substituent shows an IC50 of 647 nM [1]. This demonstrates how the specific 4-substitution, for which the target compound is the direct precursor, is the critical driver of target affinity.
| Evidence Dimension | B-Raf kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0200 nM (for the derivative BDBM25619, which incorporates the target compound's core) |
| Comparator Or Baseline | IC50 = 647 nM (for N-methyl-4-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)benzamide, BDBM50344458) |
| Quantified Difference | 32,350-fold difference in potency |
| Conditions | In vitro enzymatic assay using human recombinant B-Raf protein, pH 7.2, T=22°C. |
Why This Matters
This extreme potency difference confirms that building block selection directly predetermines downstream lead compound activity, making the target compound the essential starting material for accessing the high-potency chemical space.
- [1] BindingDB, IC50 data for monomer IDs BDBM25619 and BDBM50344458 against Serine/threonine-protein kinase B-raf (Human). View Source
